Benzoic acid + 1O, 2MeO, O-Hex
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Overview
Description
Benzoic acid + 1O, 2MeO, O-Hex is a phenolic glycoside with the chemical formula C₁₅H₂₀O₁₀ . This compound is characterized by the presence of benzoic acid moiety attached to a hexose sugar, which is further substituted with methoxy and hydroxyl groups. It is a part of a group of stereoisomers and is known for its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid + 1O, 2MeO, O-Hex typically involves the glycosylation of benzoic acid derivatives with appropriately protected hexose sugars. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the selective formation of the desired glycoside .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound through fermentation processes. These methods are advantageous due to their scalability and environmental friendliness compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid + 1O, 2MeO, O-Hex undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols.
Substitution: The methoxy and hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzoic acid + 1O, 2MeO, O-Hex has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its role in plant metabolism and its potential as a natural product with biological activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of natural preservatives and flavoring agents.
Mechanism of Action
The mechanism of action of Benzoic acid + 1O, 2MeO, O-Hex involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid + 1O, O-Hex: Another phenolic glycoside with a similar structure but lacking the methoxy group.
Benzoic acid + 1O, 2MeO: A compound with similar substitutions but without the hexose sugar.
Uniqueness
Benzoic acid + 1O, 2MeO, O-Hex is unique due to its specific combination of methoxy and hydroxyl groups attached to the benzoic acid moiety and the hexose sugar. This unique structure contributes to its distinct chemical properties and biological activities .
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxy-3,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O10/c1-22-7-3-6(4-8(23-2)10(7)17)14(21)25-15-13(20)12(19)11(18)9(5-16)24-15/h3-4,9,11-13,15-20H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYLTHWUJCCASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OC2C(C(C(C(O2)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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